molecular formula C7H6N2S B13956786 1H-Pyrido[3,2-C][1,2]thiazine CAS No. 414859-30-6

1H-Pyrido[3,2-C][1,2]thiazine

Cat. No.: B13956786
CAS No.: 414859-30-6
M. Wt: 150.20 g/mol
InChI Key: YZOGXPKLEDDFDR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1H-Pyrido[3,2-C][1,2]thiazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of pyridine derivatives with thiourea or related sulfur-containing reagents. The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process .

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of more efficient catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

1H-Pyrido[3,2-C][1,2]thiazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction results in thiols or thioethers .

Mechanism of Action

The mechanism of action of 1H-Pyrido[3,2-C][1,2]thiazine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or inflammation. The exact molecular targets and pathways depend on the specific biological activity being studied .

Properties

CAS No.

414859-30-6

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

1H-pyrido[3,2-c]thiazine

InChI

InChI=1S/C7H6N2S/c1-2-7-6(8-4-1)3-5-10-9-7/h1-5,9H

InChI Key

YZOGXPKLEDDFDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CSN2)N=C1

Origin of Product

United States

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